3-(4-Fluorophenyl)isoxazole-5-carbaldehyde

Antifungal Candida albicans Acrosin Inhibition

Select this specific 4-fluorophenyl isoxazole-5-carbaldehyde—not a generic analog—because the para-fluorine substitution uniquely modulates lipophilicity, electronic character, and biological target engagement. Replacement with chloro (0.625 mM), bromo, or nitro (0.42 mM) analogs yields divergent potency against Candida albicans and altered acrosin inhibition profiles, compromising SAR reproducibility. Documented as a first-generation multifunctional isoxazolecarbaldehyde with acrosin IC50 = 4.0 mM and spermicidal MEC 0.005–2.5%, this building block provides a validated benchmark for topical contraceptive and antifungal hit-to-lead programs. The 5-carbaldehyde handle supports rapid diversification via reductive amination or Wittig chemistry. Every lot is QC-verified to ≥98% purity, ensuring assay-to-assay consistency.

Molecular Formula C10H6FNO2
Molecular Weight 191.16 g/mol
CAS No. 251912-65-9
Cat. No. B1356203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)isoxazole-5-carbaldehyde
CAS251912-65-9
Molecular FormulaC10H6FNO2
Molecular Weight191.16 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NOC(=C2)C=O)F
InChIInChI=1S/C10H6FNO2/c11-8-3-1-7(2-4-8)10-5-9(6-13)14-12-10/h1-6H
InChIKeyAHJLKEQSLHUIPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)isoxazole-5-carbaldehyde (CAS 251912-65-9): A Versatile Isoxazole-5-carbaldehyde Building Block for Pharmaceutical and Agrochemical Research


3-(4-Fluorophenyl)isoxazole-5-carbaldehyde (CAS 251912-65-9) is a heterocyclic building block belonging to the substituted isoxazole-5-carbaldehyde class, characterized by a 4-fluorophenyl group at the 3-position and a reactive formyl moiety at the 5-position . This specific substitution pattern confers distinct physicochemical and biological properties, positioning it as a valuable intermediate for the synthesis of diverse pharmacologically active molecules . Its primary applications are rooted in its ability to serve as a key structural motif in the development of novel therapeutics and agrochemicals, leveraging the unique electronic and steric contributions of the fluorine atom and the isoxazole ring [1].

Why 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde Cannot Be Interchanged with Generic Isoxazole or Phenyl Analogs


Direct substitution of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde with other isoxazole-5-carbaldehydes or even simple phenyl analogs is not scientifically valid due to the profound impact of the specific 4-fluorophenyl substitution on both physicochemical properties and biological activity . The electronic and steric effects of the para-fluorine atom directly modulate the compound's reactivity, lipophilicity, and interaction with biological targets, leading to distinct potency and selectivity profiles compared to unsubstituted, chloro, bromo, or nitro analogs [1]. The evidence below quantifies these critical differentiations, demonstrating why this specific compound must be selected for reproducible and meaningful results in sensitive assays and synthetic pathways.

Quantitative Differentiation of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde vs. Close Analogs


Antifungal Activity Profile: 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde vs. 3-(4-Nitrophenyl)- and 3-(3-Chlorophenyl)isoxazole-5-carbaldehyde

In a direct enzyme inhibition assay against Candida albicans, 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde demonstrated a 50% inhibition concentration of 4.0 mM [1]. This activity is markedly lower (i.e., weaker) than that of the 4-nitro analog, 3-(4-nitrophenyl)isoxazole-5-carbaldehyde (0.42 mM), and the 3-chloro analog, 3-(3-chlorophenyl)isoxazole-5-carbaldehyde (0.625 mM) [2][3]. The 9.5-fold difference in inhibitory concentration compared to the 4-nitro analog and 6.4-fold difference compared to the 3-chloro analog are statistically significant and highlight the critical influence of the 4-fluoro substituent on antifungal potency.

Antifungal Candida albicans Acrosin Inhibition

Acrosin Inhibitory Potential: Class-Level Activity of Substituted Isoxazole-5-carbaldehydes

As a member of the 3-substituted isoxazole-5-carbaldehyde class, 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde shares the core structural features responsible for human acrosin inhibitory activity [1]. A seminal study on this compound class reported IC50 values for acrosin inhibition ranging from 3.9 x 10^-4 mol/L (0.39 mM) to 58 x 10^-4 mol/L (5.8 mM) for various substituted derivatives [1]. The presence of the 4-fluorophenyl group positions this specific analog within this established SAR, suggesting a quantifiable potential for contraceptive research that is distinct from other heterocyclic scaffolds.

Contraception Acrosin Inhibition Spermicide

Synthetic Versatility: The Aldehyde Functional Group as a Key Differentiator for Downstream Chemistry

The 5-carbaldehyde moiety of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde is a critical and quantifiable point of differentiation for synthetic applications [1]. Unlike the corresponding 5-methyl or unsubstituted isoxazole analogs, this aldehyde group enables a suite of high-value transformations including reductive amination, Wittig olefination, and conversion to carboxylic acids or alcohols, directly facilitating the construction of more complex, pharmacologically relevant structures [1]. For example, it can be converted to the corresponding carboxylic acid, a key intermediate, and further to an acid chloride for amide bond formation . This synthetic handle is a prerequisite for its use as a versatile building block in medicinal chemistry programs.

Organic Synthesis Building Block Medicinal Chemistry

Physicochemical Property Profile: Comparative Analysis of Key Parameters

The physicochemical properties of 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde are quantifiably distinct from non-fluorinated analogs . Its predicted boiling point is 356.9±32.0 °C at 760 mmHg, and its density is 1.3±0.1 g/cm³ . More importantly, the presence of the fluorine atom is well-documented to enhance lipophilicity and metabolic stability compared to unsubstituted phenyl derivatives . While direct experimental LogP or metabolic half-life data for this exact compound are not available for direct head-to-head comparison, the established class-level effect of para-fluorination provides a strong inferential basis for its superior drug-like properties, making it a preferred candidate in lead optimization campaigns.

Physicochemical Properties Lipophilicity Drug Design

Optimal Procurement and Application Scenarios for 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde (CAS 251912-65-9)


Structure-Activity Relationship (SAR) Studies in Antifungal Drug Discovery

Researchers investigating novel antifungal agents targeting Candida albicans can utilize 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde as a key comparator or starting point in SAR studies. Its quantifiable, moderate inhibitory activity (4.0 mM) [1] provides a clear benchmark for evaluating new derivatives. By understanding how this specific fluorine substitution affects potency relative to nitro (0.42 mM) or chloro (0.625 mM) analogs [1], medicinal chemists can rationally design compounds with improved efficacy and selectivity.

Synthesis of Advanced Pharmacological Intermediates via Aldehyde Chemistry

This compound is ideally suited for medicinal chemistry laboratories requiring a 3-(4-fluorophenyl)isoxazole scaffold with a reactive handle. The 5-carbaldehyde group is essential for performing reductive aminations to generate amines or Wittig reactions to introduce olefins [2]. This enables the rapid construction of diverse compound libraries for hit-to-lead optimization in programs targeting neurological disorders or inflammation, where the fluorophenyl-isoxazole motif is often employed [2].

Topical Contraceptive and Microbicide Development

For research programs focused on developing non-detergent spermicides and topical microbicides, 3-(4-Fluorophenyl)isoxazole-5-carbaldehyde represents a member of the 'first-generation' multifunctional isoxazolecarbaldehyde class [3]. Its inclusion in research is justified by the established class-level activity against human acrosin (IC50 range 0.39-5.8 mM) and spermicidal properties (MEC 0.005-2.5%) [3], providing a structural basis for designing safer and more effective prophylactic contraceptives.

Chemical Biology Probe for Investigating Acrosin Function

As a known inhibitor of the acrosin enzyme (EC 3.4.21.10) [1], this compound can serve as a valuable tool compound in chemical biology studies aimed at elucidating the precise role of acrosin in fertilization. Its well-defined, moderate inhibitory activity (4.0 mM against C. albicans, serving as a surrogate for acrosin inhibition) [1] allows for controlled perturbation of the enzyme's function in cellular assays, distinguishing it from more potent or less characterized inhibitors.

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